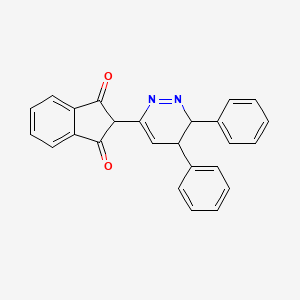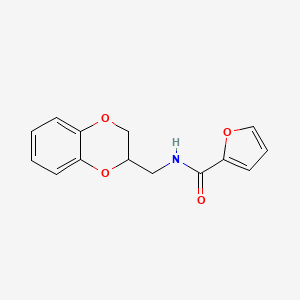![molecular formula C17H28N2O7 B5097882 oxalic acid;N'-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethyl]ethane-1,2-diamine](/img/structure/B5097882.png)
oxalic acid;N'-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethyl]ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxalic acid;N’-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethyl]ethane-1,2-diamine is a complex organic compound that combines the properties of oxalic acid and a diamine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;N’-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethyl]ethane-1,2-diamine typically involves multiple steps. One common method is the reaction of oxalic acid with N’-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethyl]ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or diethyl ether, with the temperature carefully regulated to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is often purified using techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Oxalic acid;N’-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
Oxalic acid;N’-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of polymers, coatings, and other materials
Mécanisme D'action
The mechanism by which oxalic acid;N’-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethyl]ethane-1,2-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxalic Acid: A simpler dicarboxylic acid with similar acidic properties.
Ethylenediamine: A diamine with two amine groups, used in various chemical reactions.
Phenoxyethanol: An aromatic alcohol with applications in cosmetics and pharmaceuticals.
Uniqueness
Its structure allows for versatile interactions in both chemical and biological contexts, making it a valuable compound for research and industrial use .
Propriétés
IUPAC Name |
oxalic acid;N'-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3.C2H2O4/c1-13(2)20-15-6-4-3-5-14(15)19-12-11-18-10-9-17-8-7-16;3-1(4)2(5)6/h3-6,13,17H,7-12,16H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJLYYNONXDWMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OCCOCCNCCN.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N~2~-(2-methoxy-5-nitrophenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5097804.png)
![8-chloro-N'-[1-(4-isobutylphenyl)propylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B5097809.png)
![N-[2-(3-pyridinyloxy)ethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5097820.png)
![[4-[[5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-yl]carbamoyl]phenyl] acetate](/img/structure/B5097829.png)
![Methyl 6-tert-butyl-2-({[2-(3,4-dichlorophenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5097831.png)
![4-[2-(3,4-dimethoxyphenyl)-1-methylethyl]thiomorpholine](/img/structure/B5097834.png)
![4,10-DI(3-Pyridyl)-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetraone](/img/structure/B5097849.png)

![1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine;oxalic acid](/img/structure/B5097859.png)

![(16,18-Dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl) acetate](/img/structure/B5097885.png)
![4-[2-(tert-butylamino)-2-oxoethyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B5097886.png)
![N-{1-[1-(2-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5097897.png)
![1-(3,5-dichlorophenyl)-4-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3,5-pyrazolidinedione](/img/structure/B5097901.png)
